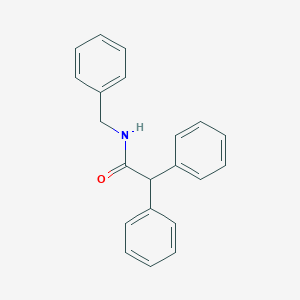

N-benzyl-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c23-21(22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNYUXKHXWWWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325227 | |

| Record name | N-benzyl-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5022-26-4 | |

| Record name | NSC409373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-2,2-DIPHENYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-benzyl-2,2-diphenylacetamide (CAS Number 5022-26-4): A Predictive and Investigative Framework

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2,2-diphenylacetamide (CAS No. 5022-26-4) is a distinct chemical entity within the broader class of acetamide derivatives. A comprehensive review of the current scientific literature reveals that this specific molecule is largely uncharacterized. There is a notable absence of published studies detailing its synthesis, spectroscopic characterization, pharmacological activity, or mechanism of action. This guide, therefore, serves as a foundational and predictive resource for researchers. By leveraging established chemical principles and drawing comparative insights from structurally analogous compounds, we provide a robust framework for the synthesis, characterization, and potential biological investigation of this compound. Our objective is to equip researchers with the necessary technical and strategic insights to pioneer the exploration of this novel compound.

Introduction and Current State of Research

This compound possesses a core structure that is of significant interest in medicinal chemistry. The diphenylacetamide scaffold is structurally related to known bioactive molecules, including anticonvulsants and analgesics.[1][2] The presence of the N-benzyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[3]

Despite its intriguing structure, a thorough search of scientific databases yields no specific experimental data for this compound. This presents a unique opportunity for novel research. This document will, therefore, construct a logical and scientifically grounded pathway for future investigation, beginning with its synthesis and characterization.

Physicochemical Properties

While experimental data is scarce, basic physicochemical properties can be obtained from chemical supplier databases. These properties provide a starting point for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.

| Property | Value | Source |

| CAS Number | 5022-26-4 | [4] |

| Molecular Formula | C₂₁H₁₉NO | [5] |

| Molecular Weight | 301.38 g/mol | [5] |

| Density (Predicted) | 1.119 g/cm³ | [5] |

| Boiling Point (Predicted) | 526.8 °C at 760 mmHg | [5] |

Proposed Synthesis and Mechanistic Considerations

The most plausible and direct method for synthesizing this compound is through the nucleophilic acyl substitution of a reactive diphenylacetic acid derivative with benzylamine. The most common laboratory-scale approach involves the conversion of the carboxylic acid to a more reactive acyl chloride.

Two-Step Synthetic Pathway

Step 1: Synthesis of Diphenylacetyl Chloride Diphenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive diphenylacetyl chloride. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step 2: Amide Formation The freshly prepared diphenylacetyl chloride is then reacted with benzylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Predictive)

This protocol is a generalized procedure based on standard amidation reactions and should be optimized with careful in-lab experimentation.[6][7]

-

Acyl Chloride Formation:

-

To a solution of diphenylacetic acid (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC or IR (disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude diphenylacetyl chloride, which is often used immediately in the next step.

-

-

Amidation:

-

Dissolve the crude diphenylacetyl chloride in a dry, aprotic solvent.

-

In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in the same solvent.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

-

Analytical and Spectroscopic Characterization (Predictive)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure, the following spectral data can be predicted.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

-

¹H NMR (in CDCl₃):

-

δ ~7.20-7.40 ppm (m, 15H): A complex multiplet corresponding to the aromatic protons of the two phenyl rings and the benzyl group.

-

δ ~6.50 ppm (broad t, 1H): The amide N-H proton. The broadness is due to quadrupolar relaxation and potential hydrogen bonding.

-

δ ~5.10 ppm (s, 1H): The methine proton (CH) of the diphenylacetyl moiety.

-

δ ~4.50 ppm (d, 2H): The methylene protons (CH₂) of the N-benzyl group, showing coupling to the amide N-H.

-

-

¹³C NMR (in CDCl₃):

-

δ ~172.0 ppm: The amide carbonyl carbon (C=O).

-

δ ~140.0, ~138.0 ppm: Quaternary carbons of the aromatic rings.

-

δ ~127.0-130.0 ppm: Aromatic C-H carbons.

-

δ ~58.0 ppm: The methine carbon (CH) of the diphenylacetyl moiety.

-

δ ~44.0 ppm: The methylene carbon (CH₂) of the N-benzyl group.

-

Mass Spectrometry (MS)[8]

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z = 301 would be expected. Key fragmentation patterns would likely involve the cleavage of the amide bond and the benzylic C-N bond.

-

Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ at m/z = 302 would be prominent.

High-Performance Liquid Chromatography (HPLC)[9]

A reverse-phase HPLC method would be suitable for purity assessment.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).

Potential Biological Activities and Investigative Pathways

While no biological data exists for this compound, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.[4][9]

Anticonvulsant Activity

The diphenylacetamide scaffold is structurally analogous to phenytoin, a known anticonvulsant that acts on voltage-gated sodium channels.[1] Numerous N-substituted acetamide derivatives have shown potent anticonvulsant effects in preclinical models.[3][10]

Caption: Hypothetical mechanism of action as an anticonvulsant agent.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [11] This is a standard preclinical model for generalized tonic-clonic seizures.

-

Animals: Male mice (e.g., Swiss Albino, 20-25 g).

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

-

Seizure Induction: After a set pre-treatment time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or auricular electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose required to protect 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Analgesic and Anti-inflammatory Activity

Derivatives of 2-chloro-N,N-diphenylacetamide have demonstrated analgesic properties, with a proposed mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Experimental Protocol: Hot Plate Test [2] This test assesses central analgesic activity.

-

Animals: Male mice or rats.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Record the baseline latency by placing each animal on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Administer the test compound, vehicle, or a positive control (e.g., morphine).

-

Measure the reaction latency at various time points after administration (e.g., 30, 60, 90 minutes).

-

-

Data Analysis: An increase in the reaction latency compared to the vehicle control group indicates an analgesic effect.

Safety and Toxicology

No toxicological data is available for this compound. Initial safety assessments should be conducted with caution. General safety precautions for handling novel chemical compounds should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[13]

Conclusion and Future Directions

This compound (CAS 5022-26-4) represents a scientifically unexplored molecule with significant potential, given the established biological activities of its structural analogues. This guide provides the first comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and based on well-established chemical principles. The outlined analytical methods and predictive spectroscopic data will serve as an essential reference for structural confirmation.

The most promising avenues for investigation lie in its potential anticonvulsant and analgesic properties. The experimental protocols detailed herein offer a clear starting point for researchers to begin to unravel the pharmacological profile of this novel compound. It is imperative that future work begins with a confirmed, high-purity synthesis, followed by systematic in vitro and in vivo screening. Such foundational research is necessary to move this compound from a chemical identifier to a compound of known scientific value.

References

-

N-benzyl-2,2-diphenyl-acetamide. ChemSrc. [Link]

-

Benzylation of N-benzyl-2-phenylacetamide. ResearchGate. [Link]

-

N-Benzyl-2-phenylacetamide. PubChem. [Link]

-

Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. [Link]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. National Library of Medicine. [Link]

-

Supporting Information. Semantic Scholar. [Link]

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. [Link]

-

Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Bentham Science. [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed. [Link]

-

Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. ResearchGate. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

-

Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]

- 10. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]

An In-depth Technical Guide to N-benzyl-2,2-diphenylacetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2,2-diphenylacetamide, a niche amide derivative with potential applications in medicinal chemistry. The document details the compound's core molecular and physical properties, a robust, step-by-step synthesis protocol, and an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, a hypothesized mechanism of action is presented, drawing from structure-activity relationships of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction and Core Compound Properties

This compound is an organic compound characterized by a central acetamide backbone, substituted with a benzyl group on the nitrogen atom and two phenyl groups on the alpha-carbon. Its chemical structure suggests potential for diverse biological activities, drawing interest from the fields of medicinal chemistry and drug discovery. The presence of bulky aromatic moieties and the amide linkage are key features that may contribute to its pharmacological profile.

Molecular and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₉NO | [1][2] |

| Molecular Weight | 301.38 g/mol | [1][2] |

| CAS Number | 5022-26-4 | [1] |

| Density (Predicted) | 1.119 g/cm³ | [3] |

| Boiling Point (Predicted) | 526.8 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 319.3 °C | [3] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the conversion of 2,2-diphenylacetic acid to its more reactive acid chloride derivative, 2,2-diphenylacetyl chloride. The subsequent step is the amidation of this intermediate with benzylamine.[4]

Synthesis Workflow Diagram

Caption: A two-step workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2,2-diphenylacetyl chloride

-

To a stirred solution of 2,2-diphenylacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. The crude 2,2-diphenylacetyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve benzylamine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude 2,2-diphenylacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | Multiplet | 15H | Aromatic C-H |

| ~ 5.9 | Broad Singlet | 1H | -NH- |

| ~ 5.0 | Singlet | 1H | α-CH |

| ~ 4.4 | Doublet | 2H | Benzyl -CH₂-N- |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | Amide C=O |

| ~ 140 | Aromatic C (quaternary) |

| ~ 138 | Aromatic C (quaternary) |

| ~ 127 - 129 | Aromatic C-H |

| ~ 58 | α-CH |

| ~ 44 | Benzyl -CH₂-N- |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H Stretch (Amide) |

| ~ 3060 | Aromatic C-H Stretch |

| ~ 1650 | C=O Stretch (Amide I) |

| ~ 1540 | N-H Bend (Amide II) |

Hypothesized Mechanism of Action and Potential Applications

Direct experimental data on the biological activity and mechanism of action of this compound are currently unavailable. However, the structural motifs present in the molecule allow for a scientifically grounded hypothesis based on the known activities of related compounds. Derivatives of diphenylacetamide and compounds containing an N-benzyl amide moiety have been investigated for a range of pharmacological activities, including analgesic, anticonvulsant, and enzyme inhibitory effects.

Postulated Analgesic and Anti-inflammatory Activity

Several studies on diphenylacetamide derivatives have suggested that they may exert analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, assuming it acts as a COX inhibitor. It is crucial to note that this pathway is hypothetical and requires experimental validation.

Caption: A hypothesized mechanism of action for this compound as a COX inhibitor.

Conclusion

This compound represents an intriguing molecule for further investigation within the realm of medicinal chemistry. This technical guide provides a solid foundation for its synthesis and characterization. The predicted spectroscopic data offer a benchmark for experimental verification. While its biological activity remains to be elucidated, the structural similarities to known bioactive compounds suggest that it may possess therapeutic potential. Future research should focus on the experimental validation of its synthesis, spectroscopic properties, and a thorough investigation into its pharmacological profile and mechanism of action.

References

-

N-benzyl-2,2-diphenyl-acetamide . ChemSrc. [Link]

-

This compound,95% . Matrix Fine Chemicals. [Link]

-

CAS NO. 5022-26-4 | this compound . Arctom. [Link]

-

N-Benzyl-2-phenylacetamide . PubChem. [Link]

-

Supporting Information - Synthesis and characterization of N-substituted amides . Semantic Scholar. [Link]

-

FTIR spectrum of N-benzyl-2-phenylacetamide (1) . ResearchGate. [Link]

Sources

- 1. 5022-26-4 | CAS DataBase [m.chemicalbook.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. N-benzyl-2,2-diphenyl-acetamide Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-benzyl-2,2-diphenylacetamide in Organic Solvents

Introduction

N-benzyl-2,2-diphenylacetamide, a complex secondary amide, presents a significant area of interest for researchers in medicinal chemistry and materials science. Its intricate molecular architecture, featuring a central acetamide core flanked by two phenyl rings and an N-benzyl group, dictates its physicochemical properties, most notably its solubility. A comprehensive understanding of its behavior in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering predictive insights and a robust experimental framework for its quantitative determination.

Theoretical Framework for Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." The molecular structure of this compound offers a compelling case study in the balance between polar and non-polar characteristics.

Molecular Structure and Physicochemical Properties

-

Molecular Formula: C₂₁H₁₉NO[1]

-

Molecular Weight: 301.38 g/mol [1]

-

Melting Point: 125-126 °C

-

Predicted LogP: 4.52580[1]

The molecule possesses a polar amide group (-CONH-) capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] However, the molecule is dominated by its extensive non-polar surface area, contributed by the two phenyl rings and the benzyl substituent. The high predicted LogP value of 4.52580 strongly suggests a lipophilic nature, indicating a preference for non-polar environments and consequently, low aqueous solubility.[1]

Predicted Qualitative Solubility Profile

Based on its structure, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. This prediction is crucial for initial experimental design and solvent screening.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Medium | The amide group can engage in hydrogen bonding with the solvent's hydroxyl group. However, the large non-polar scaffold will limit extensive solvation. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Medium to High | These solvents offer a balance of polarity. The carbonyl group of acetone and ethyl acetate can interact with the amide dipole, while dichloromethane is a good solvent for many organic compounds of intermediate polarity. |

| Non-Polar | Toluene, Hexane | High (Toluene), Low (Hexane) | The aromatic ring of toluene can interact favorably with the phenyl and benzyl groups of the solute via π-stacking. The purely aliphatic nature of hexane is less suited to solubilize the polar amide portion of the molecule.[2] |

Experimental Determination of Solubility

To move beyond prediction and obtain precise, quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[3][4][5]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]

-

-

Phase Separation and Sampling:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic solid particles.

-

-

Concentration Analysis:

-

The concentration of the dissolved this compound in the filtrate can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve is required for accurate quantification.

-

-

Data Reporting:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured tabular format.

Table 1: Quantitative Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.04 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | Data to be determined | Data to be determined |

| Acetone | 58.08 | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | Data to be determined | Data to be determined |

| Toluene | 92.14 | Data to be determined | Data to be determined |

| Hexane | 86.18 | Data to be determined | Data to be determined |

Molecular Interactions Influencing Solubility

The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The following diagram illustrates the key molecular interactions at play.

Caption: Key intermolecular forces governing solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its practical application. While theoretical predictions based on its molecular structure and high LogP value suggest a preference for non-polar and moderately polar aprotic solvents, precise quantitative data must be obtained through rigorous experimental methods. The shake-flask method, as detailed in this guide, provides a reliable framework for determining the thermodynamic solubility of this compound. The resulting data will empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the path from laboratory research to real-world applications.

References

-

N-benzyl-2,2-diphenyl-acetamide | CAS#:5022-26-4 | Chemsrc. (n.d.). Retrieved January 15, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved January 15, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2021). Chemical Reviews. Retrieved January 15, 2026, from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 15, 2026, from [Link]

-

Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (n.d.). SciTechnol. Retrieved January 15, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2007). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2021). SciELO. Retrieved January 15, 2026, from [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 11). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

A Technical Guide to the Hypothesized Mechanism of Action of N-benzyl-2,2-diphenylacetamide

Abstract

N-benzyl-2,2-diphenylacetamide is a synthetic compound for which the precise mechanism of action has not been empirically determined. However, its structural features, particularly the diphenylacetamide core, suggest potential pharmacological activities. This guide synthesizes information from structurally related compounds to propose a primary and secondary hypothesis for its mechanism of action. We provide a detailed, phased experimental workflow for the systematic investigation of these hypotheses, aimed at elucidating the molecular targets and cellular effects of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Structural Rationale

This compound belongs to a class of compounds that have garnered interest for their diverse biological activities. The core diphenylacetamide scaffold is structurally analogous to known anticonvulsant agents, while other derivatives have demonstrated analgesic and antimicrobial properties.[1][2][3] The presence of the N-benzyl group can further influence the molecule's pharmacokinetic and pharmacodynamic properties.[4] Given the absence of direct experimental data for this compound, a logical starting point for its characterization is to draw inferences from its structural relatives.[5]

Hypothesized Mechanisms of Action

Based on the activities of analogous compounds, we propose the following primary and secondary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Modulation of Neuronal Excitability via Ion Channel Inhibition

The diphenylacetamide framework bears a notable resemblance to phenytoin, a well-established anticonvulsant that functions by blocking voltage-gated sodium channels.[1] This structural similarity strongly suggests that this compound may exert its effects by modulating neuronal excitability. The primary hypothesized mechanism is the inhibition of voltage-dependent sodium channels, which would lead to a reduction in the sustained high-frequency firing of neurons characteristic of seizure activity.[1]

Secondary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

Several 2-chloro-N,N-diphenylacetamide derivatives have been investigated for their analgesic properties, with molecular docking and in-vivo studies suggesting inhibition of cyclooxygenase (COX) enzymes as a plausible mechanism.[3][6] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of pain and inflammation.[6] Therefore, a secondary hypothesis is that this compound may function as a COX inhibitor, leading to analgesic and anti-inflammatory effects.

A Phased Experimental Approach to Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanisms, a multi-phased experimental workflow is proposed. This approach begins with broad phenotypic screening and progresses to more specific target engagement and validation assays.

Diagram: Phased Experimental Workflow

Caption: A logical workflow for the characterization of this compound.

Detailed Experimental Protocols

Phase 1: In Vivo Phenotypic Screening

The initial phase aims to identify the broad pharmacological profile of the compound.

-

Maximal Electroshock (MES) Test: This model is used to screen for efficacy against generalized tonic-clonic seizures.[2][3]

-

Protocol:

-

Administer this compound at various doses to rodents (e.g., mice or rats).

-

After a predetermined pretreatment time, deliver an electrical stimulus via corneal or ear-clip electrodes to induce a seizure.[2]

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Calculate the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic extension.[1]

-

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures and evaluates a compound's ability to raise the seizure threshold.[3]

-

Protocol:

-

Pre-treat animals with the test compound or vehicle.

-

Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals.

-

Observe the animals for the onset and severity of seizures.

-

Determine the ED₅₀ of the test compound for preventing or delaying the onset of seizures.

-

-

-

Hot Plate Test: This method assesses central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.[7]

-

Protocol:

-

Place animals on a heated surface maintained at a constant temperature (e.g., 55°C).

-

Record the latency to a nociceptive response (e.g., paw licking or jumping).

-

Administer the test compound, a vehicle control, and a positive control (e.g., morphine).[7]

-

Measure the response latency at set time points after drug administration. An increase in latency indicates an analgesic effect.

-

-

Quantitative Data from Analogous Compounds

The following table summarizes reported data for structurally related compounds to provide a comparative baseline.

| Compound Class | Test Model | Reported Activity/Endpoint | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | MES Seizure Model | Anticonvulsant Activity | [3] |

| 2-chloro-N,N-diphenylacetamide Derivatives | Hot Plate Test | Analgesic Response | [3][6] |

| N-benzyl-2-acetamidopropionamide Derivatives | MES Seizure Model | ED₅₀ values comparable to phenytoin | [8] |

Phase 2: In Vitro Target-Based Assays

Based on the outcomes of Phase 1, more specific in vitro assays are conducted to investigate the interaction of the compound with its putative molecular targets.

If anticonvulsant activity is observed in Phase 1, the effect of this compound on voltage-gated sodium channels should be investigated using patch-clamp electrophysiology.

-

Protocol:

-

Culture primary neurons or a suitable neuronal cell line expressing voltage-gated sodium channels.

-

Perform whole-cell patch-clamp recordings to measure sodium currents in response to depolarizing voltage steps.

-

Apply varying concentrations of this compound to the cells and record changes in the amplitude and kinetics of the sodium currents.

-

Determine the IC₅₀ for the inhibition of sodium channel activity.

-

If analgesic activity is detected in Phase 1, the inhibitory effect of the compound on COX-1 and COX-2 should be assessed.

-

Protocol:

-

Use commercially available COX-1 and COX-2 inhibitor screening kits.

-

Incubate the respective enzyme with arachidonic acid (the substrate) in the presence of varying concentrations of this compound.

-

Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC₅₀ for the inhibition of each COX isoform.

-

Phase 3: Target Validation and Selectivity Profiling

The final phase aims to confirm direct binding to the identified target and assess the compound's selectivity.

To confirm direct interaction with the putative target (e.g., a specific sodium channel isoform), competitive radioligand binding assays can be performed.

-

Protocol:

-

Prepare cell membranes from a cell line overexpressing the target receptor.

-

Incubate the membranes with a radiolabeled ligand known to bind to the target and varying concentrations of this compound.[2]

-

Separate the bound and free radioligand by filtration.[2]

-

Measure the radioactivity of the filter using a scintillation counter.

-

Calculate the inhibitory constant (Ki) from the IC₅₀ value of the competition curve.

-

To assess the off-target effects of the compound, it should be screened against a panel of other receptors, ion channels, and enzymes (e.g., a CEREP panel). This will provide a broader understanding of its pharmacological profile and potential for side effects.

Proposed Signaling Pathways

Diagram: Hypothesized Anticonvulsant Signaling Pathway

Caption: Putative mechanism targeting voltage-gated sodium channels.

Diagram: Hypothesized Analgesic Signaling Pathway

Caption: Hypothetical mechanism of action via COX inhibition.[7]

Conclusion

While this compound is a largely uncharacterized molecule, its structural similarity to compounds with known anticonvulsant and analgesic properties provides a strong basis for a hypothesized mechanism of action centered on the modulation of neuronal ion channels or the inhibition of COX enzymes.[3][5] The experimental workflow detailed in this guide offers a systematic and logical progression for elucidating the pharmacological profile of this compound. The successful execution of these studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

-

Chauhan, A., Sharma, D., & Kumar, P. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 53–58. Retrieved from [Link]

-

Mishra, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). Retrieved from [Link]

-

Kumar, P., et al. (2012). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. Archiv der Pharmazie, 345(8), 654-664. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(1), 199. Retrieved from [Link]

-

Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of N-benzyl-2,2-diphenylacetamide

Abstract

N-benzyl-2,2-diphenylacetamide is a synthetic compound belonging to a class of molecules that has garnered significant interest for its potential neuropharmacological activities. While direct experimental data on this specific molecule remains limited, extensive research on structurally related diphenylacetamide derivatives provides a strong basis for hypothesizing its primary biological targets and mechanisms of action. This technical guide synthesizes the current understanding of this chemical scaffold, focusing on its putative interactions with key central nervous system targets. We will delve into the evidence supporting these interactions, propose detailed experimental workflows for target validation, and provide the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound and its analogs.

Introduction: The Therapeutic Promise of the Diphenylacetamide Scaffold

The diphenylacetamide core is a privileged structure in medicinal chemistry, most notably recognized in the structure of phenytoin, a cornerstone therapy for epilepsy for decades. This structural similarity has driven the investigation of novel diphenylacetamide derivatives, including this compound, as potential modulators of neuronal excitability. The primary therapeutic indication explored for this class of compounds is anticonvulsant activity, although analgesic and anti-inflammatory properties have also been reported for some analogs.[1][2]

The core hypothesis for the mechanism of action of this compound is the modulation of voltage-gated sodium channels, mirroring the action of phenytoin.[3] This interaction is presumed to stabilize the inactivated state of these channels, thereby reducing the sustained high-frequency neuronal firing that characterizes seizure activity. A secondary or potentially synergistic mechanism may involve the antagonism of N-methyl-D-aspartate (NMDA) receptors, which would further decrease excitatory neurotransmission.[3] This guide will explore these potential targets in detail, providing a roadmap for their experimental validation.

Primary Putative Target: Voltage-Gated Sodium Channels (VGSCs)

The structural resemblance between this compound and phenytoin strongly suggests that voltage-gated sodium channels are a primary biological target.[3] VGSCs are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including neurons. Their dysfunction is a key factor in the pathophysiology of epilepsy.

Mechanism of Action Hypothesis

It is hypothesized that this compound binds to the inactivated state of the VGSC. This binding is thought to be use-dependent, meaning the compound has a higher affinity for channels that are frequently opening and closing, as is the case during the rapid neuronal firing of a seizure. By stabilizing the inactivated state, the compound would prolong the refractory period of the neuron, making it less likely to fire another action potential. This leads to a reduction in the overall excitability of the neuronal network and can terminate or prevent seizure propagation.

Experimental Validation Workflow

Validating the interaction of this compound with VGSCs requires a multi-pronged approach, progressing from in vitro binding and functional assays to in vivo models of seizure activity.

Diagram: Experimental Workflow for VGSC Target Validation

Caption: A stepwise approach to validate VGSCs as a target.

Detailed Experimental Protocols

2.3.1. Radioligand Binding Assay

-

Objective: To determine if this compound binds to VGSCs and to quantify its binding affinity.

-

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to a specific site on the sodium channel (e.g., site 2, targeted by batrachotoxin).

-

Protocol:

-

Prepare rat brain cortical synaptosomes, which are rich in VGSCs.

-

Incubate the synaptosomes with a fixed concentration of [³H]batrachotoxin and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be derived from the IC₅₀.

-

2.3.2. Patch-Clamp Electrophysiology

-

Objective: To characterize the functional effect of this compound on VGSC activity.

-

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through VGSCs in a single neuron.

-

Protocol:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line stably expressing a specific VGSC subtype (e.g., Nav1.1, Nav1.2, Nav1.6).

-

Establish a whole-cell recording configuration.

-

Apply voltage protocols to elicit sodium currents. To assess use-dependent block, apply a train of depolarizing pulses.

-

Perfuse the cells with varying concentrations of this compound.

-

Measure the reduction in the peak sodium current amplitude and any shifts in the voltage-dependence of inactivation.

-

Analyze the data to determine the IC₅₀ for channel block and to characterize the kinetics of the interaction.

-

2.3.3. In Vivo Anticonvulsant Models

-

Objective: To determine if the in vitro activity of this compound translates to anticonvulsant efficacy in animal models.

-

Principle: The Maximal Electroshock (MES) test is a widely used animal model for generalized tonic-clonic seizures and is particularly sensitive to drugs that act on VGSCs.[1][4]

-

Protocol:

-

Administer this compound to mice or rats via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

-

After a predetermined pretreatment time, induce a seizure by delivering an electrical stimulus through corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the hindlimb tonic extension phase of the seizure.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure endpoint).

-

A rotarod test should be performed in parallel to determine the TD₅₀ (the dose causing motor impairment in 50% of animals), allowing for the calculation of the Protective Index (PI = TD₅₀/ED₅₀), a measure of the drug's therapeutic window.[5]

-

Secondary and Other Potential Targets

While VGSCs represent the most probable primary target, the broad pharmacological profile of related compounds suggests that this compound may interact with other biological molecules.

NMDA Receptors

-

Hypothesis: Some anticonvulsants exert their effects by reducing excitatory glutamatergic neurotransmission. Antagonism of NMDA receptors is a potential mechanism for this compound.[3]

-

Validation Approach:

-

In Vitro: Use patch-clamp electrophysiology to measure NMDA-evoked currents in cultured neurons in the presence and absence of the compound.

-

In Vivo: The subcutaneous pentylenetetrazole (scPTZ) seizure test can be used, as it is sensitive to drugs that modulate GABAergic and glutamatergic systems.

-

Cyclooxygenase (COX) Enzymes

-

Hypothesis: Several 2-chloro-N,N-diphenylacetamide derivatives have shown analgesic activity, with molecular docking studies suggesting inhibition of COX-1 and COX-2 enzymes.[2][6]

-

Validation Approach:

-

In Vitro: Perform enzyme inhibition assays using purified COX-1 and COX-2 to determine the IC₅₀ of this compound.

-

In Vivo: Use animal models of pain and inflammation, such as the hot plate test or the carrageenan-induced paw edema model, to assess analgesic and anti-inflammatory effects.[2]

-

Diagram: Putative Signaling Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to N-benzyl-2,2-diphenylacetamide: Structural Analogs and Derivatives for Drug Discovery

Abstract

The N-benzyl-2,2-diphenylacetamide scaffold represents a cornerstone in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. Its structural similarity to established anticonvulsant drugs like phenytoin has catalyzed extensive research into its derivatives, revealing a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and biological evaluation of this versatile class of compounds. We will explore key structural modifications, provide validated experimental protocols for synthesis and screening, and present a critical analysis of the current data to inform future drug discovery efforts.

The this compound Pharmacophore: A Foundation for CNS Drug Design

The core structure of this compound combines several key features that contribute to its pharmacological potential. The diphenylacetamide moiety is structurally analogous to the hydantoin ring of phenytoin, a well-established anticonvulsant that functions by blocking voltage-gated sodium channels.[1] This similarity suggests a putative mechanism of action for many of its derivatives: the modulation of neuronal excitability by inhibiting the sustained, high-frequency firing of neurons that underlies seizure activity.[1]

The N-benzyl group offers a versatile point for modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, which is crucial for blood-brain barrier penetration.[2] The exploration of analogs and derivatives has expanded the therapeutic profile of this scaffold beyond epilepsy to include potential applications as analgesic, anti-inflammatory, and antimicrobial agents.[3][4]

1.1 Rationale for Derivative Development

The primary driver for developing derivatives of the core scaffold is to optimize the therapeutic window and expand the range of biological activities. Key objectives include:

-

Enhancing Potency: Increasing the affinity for the biological target to achieve a therapeutic effect at lower doses.

-

Improving Selectivity: Minimizing off-target effects to reduce side effects and toxicity.

-

Optimizing Pharmacokinetics: Modifying absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and duration of action.

-

Exploring New Therapeutic Areas: Identifying novel biological activities by systematically altering the core structure.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound and its derivatives generally relies on robust and well-established amidation reactions. The most common approach involves the acylation of a primary or secondary amine with an activated carboxylic acid derivative, such as an acyl chloride.

2.1 General Synthesis Workflow

A plausible and widely utilized synthetic route involves the reaction of diphenylacetyl chloride with a substituted benzylamine. This method is efficient and allows for the generation of a diverse library of analogs by simply varying the amine starting material.[5]

Caption: Plausible synthetic workflow for this compound derivatives.[5]

2.2 Detailed Experimental Protocol: Synthesis of 2-chloro-N,N-diphenylacetamide

While not the title compound, the synthesis of the related 2-chloro-N,N-diphenylacetamide provides a validated and illustrative protocol for the key chloroacetylation step often used to create intermediates for further derivatization.[6][7]

Objective: To synthesize 2-chloro-N,N-diphenylacetamide from diphenylamine and chloroacetyl chloride.

Materials:

-

Diphenylamine (0.04 M)

-

Chloroacetyl chloride (0.04 M)

-

Toluene (200 ml)

-

Crushed ice

-

Cold water

-

Ethanol

Procedure:

-

Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask equipped with a reflux condenser.[6]

-

Slowly add chloroacetyl chloride (0.04 M) to the solution.[6]

-

Reflux the reaction mixture for 4 hours.[6]

-

After cooling, pour the reaction mixture into crushed ice to precipitate the product.[6]

-

Keep the mixture overnight to ensure complete precipitation.[6]

-

Filter the precipitate and wash thoroughly with cold water.[6]

-

Dry the crude product and recrystallize from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings and modifications to the acetamide linker. The primary focus of SAR studies in this class has been on anticonvulsant activity.

3.1 Key Modification Sites and Their Impact

Caption: Key structure-activity relationship points on the diphenylacetamide scaffold.

3.2 Impact of Substituents on Anticonvulsant Activity

Systematic studies have revealed critical insights into the structural requirements for potent anticonvulsant activity.

-

N-Benzyl Substitutions: In a series of N-benzyl-2-acetamidopropionamide derivatives, it was found that small, heteroatom-containing substituents were crucial for maximal activity.[8] Specifically, oxygen-substituted derivatives, such as N-benzyl-2-acetamido-3-methoxypropionamide, showed highly potent anticonvulsant effects.[8]

-

Stereochemistry: The stereochemistry at chiral centers can have a profound impact on potency. For N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity was found to reside principally in the (R)-stereoisomer, which had an ED₅₀ value more than 20 times lower than its (S)-enantiomer.[8]

-

Anilide Modifications: In related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent on the anilide moiety was critical.[2] Introduction of a fluorine atom or a trifluoromethyl group was found to be essential for anticonvulsant activity in this series.[2]

-

Core Scaffold: The integrity of the core structure is often vital. In one study, changing a pyrrolidine-2,5-dione ring (a known anticonvulsant pharmacophore) to a chain amide bound, as seen in the this compound scaffold, led to a distinct drop in anticonvulsant protection, confirming the importance of the specific heterocyclic ring in that series.[2]

3.3 Summary of Biological Activity Data for Selected Analogs

The following table summarizes quantitative data from preclinical anticonvulsant screening of representative compounds, highlighting the impact of structural modifications.

| Compound Class/Derivative | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Source |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 4.5 | 27 | 6.0 | [8] |

| N-benzyl-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 8.3 | - | - | [8] |

| N-benzyl-2-acetamido-3-ethoxypropionamide | MES (mice, i.p.) | 17.3 | - | - | [8] |

| Phenytoin (Reference) | MES (mice, i.p.) | 6.5 | - | - | [8] |

| Valproic Acid (Reference) | 6 Hz (mice, i.p.) | 204.10 | > 400 | > 1.96 | [9] |

| Compound 14 (3-CF₃ anilide deriv.) | MES (mice, i.p.) | 24.0 | 487.5 | 20.3 | [10] |

| Compound 12 (anilide deriv.) | MES (mice, i.p.) | 8.0 | 699.9 | 87.5 | [10] |

MES = Maximal Electroshock Seizure Test; 6 Hz = Psychomotor Seizure Test; i.p. = intraperitoneal administration.

Key Biological Evaluation Protocols

To assess the therapeutic potential of novel this compound derivatives, standardized preclinical models are essential. These assays help determine a compound's efficacy, safety profile, and potential mechanism of action.

4.1 In Vivo Anticonvulsant Screening Workflow

A typical workflow for evaluating the anticonvulsant properties of a novel compound involves a tiered approach, starting with broad screening and progressing to more detailed characterization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the In Silico Prediction of N-benzyl-2,2-diphenylacetamide Bioactivity

Abstract

The imperative to accelerate the drug discovery pipeline while minimizing costs has positioned in silico methodologies as a cornerstone of modern pharmaceutical research. This guide provides a comprehensive, technically-grounded framework for predicting the biological activity of N-benzyl-2,2-diphenylacetamide, a scaffold of known pharmacological interest. We will navigate the entire computational workflow, from initial data sourcing and ligand preparation to advanced molecular simulations. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice. By integrating quantitative structure-activity relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics, we present a holistic and self-validating approach to generating robust, testable hypotheses for the bioactivity of this compound and its analogues.

Introduction to this compound and the Role of In Silico Prediction

Chemical Properties and Known Biological Profile of this compound

This compound is a derivative of acetamide with a chemical structure characterized by a central acetamide core, two phenyl rings attached to the alpha-carbon, and a benzyl group on the nitrogen atom. Structurally related compounds have been investigated for a range of biological activities.[1][2] For instance, various N-benzyl amides and diphenylacetamide derivatives have shown potential as analgesic and anticonvulsant agents.[3][4] The diverse bioactivities associated with this scaffold make it a compelling subject for further investigation and a prime candidate for the application of computational prediction techniques to elucidate its mechanism of action and identify potential therapeutic targets.[3]

The Imperative for Computational Approaches in Modern Drug Discovery

Traditional drug discovery is a long, arduous, and expensive journey, with high attrition rates in the preclinical and clinical phases.[5] In silico drug design, also known as computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges.[6] By leveraging computational power, researchers can screen vast virtual libraries of compounds, predict their interactions with biological targets, and optimize lead candidates with greater speed and efficiency.[7][8] These computational methods are broadly categorized into structure-based and ligand-based approaches, both of which will be explored in this guide.[9]

Overview of the In Silico Workflow

The prediction of a molecule's bioactivity is a multi-faceted process that integrates various computational techniques. This guide will follow a logical progression, beginning with the foundational steps of data collection and ligand preparation. We will then delve into both ligand-based methods, such as QSAR and pharmacophore modeling, and structure-based methods, including molecular docking. Finally, we will explore the use of molecular dynamics simulations to refine our understanding of the ligand-target interactions.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Foundational Data Curation and Ligand Preparation

Sourcing Compound Information from Chemical Databases

The initial and most critical step is to gather comprehensive information about the lead compound and any known analogues. Publicly accessible databases are invaluable resources for this purpose.

-

PubChem: A comprehensive database providing information on the chemical, physical, and biological properties of small molecules.[10][11][12] It is an excellent starting point for obtaining the 2D and 3D structures of this compound.

-

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound bioactivities against various drug targets.[13][14][15][16][17] This is a key resource for identifying known activities of structurally similar compounds, which is essential for building QSAR models and identifying potential targets.

Step-by-Step: Ligand Preparation and Energy Minimization

The quality of the input ligand structure is paramount for the accuracy of subsequent computational analyses. Raw structures obtained from databases often require preparation to ensure they are in a chemically correct and energetically favorable state.

Protocol: Ligand Preparation

-

Obtain 3D Structure: Download the 3D structure of this compound from a database like PubChem in a suitable format (e.g., SDF or MOL2).

-

Add Hydrogens: Most crystal structures or database entries lack explicit hydrogen atoms. These must be added, ensuring correct protonation states at physiological pH (typically 7.4).

-

Assign Partial Charges: Assign partial charges to each atom using a force field (e.g., Gasteiger or AM1-BCC). This is crucial for accurately calculating electrostatic interactions.

-

Energy Minimization: Perform energy minimization to relieve any steric clashes and to obtain a low-energy conformation of the ligand. This is typically done using a molecular mechanics force field like MMFF94 or UFF.

-

Format Conversion: Save the prepared ligand in a format compatible with the software you will be using for subsequent steps (e.g., PDBQT for AutoDock).

Software Note: Open-source tools like Avogadro [18] and Open Babel can be used for these ligand preparation steps.

Target Identification and Validation

Hypothesis-Driven Target Selection Based on Known Analogue Activity

Based on the known analgesic and anticonvulsant activities of related diphenylacetamide derivatives, a hypothesis-driven approach can be employed to select potential protein targets.[3][4] For instance, cyclooxygenase (COX) enzymes are well-established targets for analgesic drugs, making them a logical starting point for investigation.

In Silico Target Fishing and Reverse Docking Approaches

Target fishing, or reverse docking, is a computational technique used to identify potential protein targets for a given small molecule.[9] This involves docking the ligand of interest against a large library of protein structures and ranking the proteins based on their predicted binding affinity.

Critical Assessment of Potential Protein Targets

Once a list of potential targets is generated, a critical assessment is necessary to prioritize the most promising candidates. This involves considering the biological relevance of the target to the disease of interest, the druggability of the binding site, and any existing experimental data that supports the proposed interaction. The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules and is an essential resource for obtaining receptor structures for docking studies.[19][20][21][22][23]

Quantitative Structure-Activity Relationship (QSAR) Modeling

The Rationale Behind QSAR in Lead Optimization

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][8][24] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[7] QSAR models can be used to predict the activity of novel compounds and to guide the optimization of lead structures.[5][25]

Protocol: Building a Predictive QSAR Model

-

Dataset Curation:

-

Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) from databases like ChEMBL.

-

Ensure the data is consistent and reliable, and that the compounds span a wide range of activities.

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a set of molecular descriptors. These are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.[26]

-

-

Model Building and Training:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the molecular descriptors with the biological activity for the compounds in the training set.[26]

-

-

Model Validation:

-

Use the test set to evaluate the predictive power of the QSAR model.

-

Internal and external validation techniques should be employed to ensure the robustness and generalizability of the model.

-

Structure-Based Approaches: Molecular Docking

Principles of Molecular Docking for Predicting Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][27][28] It is a powerful tool for virtual screening and for understanding the molecular basis of ligand-receptor interactions.[5][29] The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose.[9]

Protocol: Performing Molecular Docking with a Putative Target

-

Receptor and Ligand Preparation:

-

Defining the Binding Site and Running the Docking Simulation:

-

Analysis of Docking Poses and Scoring Functions:

-

Analyze the predicted binding poses of the ligand.

-

Use the scoring function to rank the poses and to estimate the binding affinity.

-

Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic interactions, and other important contacts.

-

Caption: A simplified workflow for a molecular docking experiment.

Ligand-Based Approaches: Pharmacophore Modeling

The Concept of a Pharmacophore and its Utility

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response.[31][32] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[31] Pharmacophore models can be used for virtual screening to identify novel compounds with the desired activity.[33][34][35]

Protocol: Developing a Pharmacophore Model from Active Analogues

-

Select a Set of Active Ligands: Identify a diverse set of molecules that are known to be active against the target of interest.

-

Generate Conformations: For each ligand, generate a set of low-energy conformations.

-

Align the Ligands: Align the conformations of the active ligands based on their common chemical features.

-

Identify Common Features: Identify the pharmacophoric features that are common to all of the aligned active ligands.

-

Build the Pharmacophore Model: Create a 3D model that represents the spatial arrangement of these common features.

-

Validate the Model: Use the pharmacophore model to screen a database of known active and inactive compounds to assess its ability to distinguish between them.

Advanced Simulation: Molecular Dynamics

Rationale: Assessing the Stability of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations can provide a more dynamic and realistic view.[36][37][38][39] MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand-receptor complex and the identification of key dynamic interactions.

Protocol: Setting up and Running a Molecular Dynamics Simulation

-

System Setup:

-

Start with the best-ranked pose from the molecular docking simulation.

-

Place the protein-ligand complex in a simulation box filled with water molecules.

-

Add ions to neutralize the system.[36]

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds).

-

-

Analysis:

-

Analyze the trajectory of the simulation to assess the stability of the protein-ligand complex, calculate binding free energies, and identify key interactions.

-

Software Note: GROMACS [41] and LAMMPS [42] are widely used open-source software packages for performing molecular dynamics simulations.

Data Synthesis and Interpretation

Integrating Data from Multiple In Silico Models

The true power of in silico prediction lies in the integration of data from multiple computational methods. The results from QSAR, molecular docking, pharmacophore modeling, and molecular dynamics should be considered together to build a comprehensive picture of the potential bioactivity of this compound. For example, a compound that is predicted to be active by a QSAR model, docks well into the binding site of a relevant target, and forms a stable complex in an MD simulation is a strong candidate for experimental validation.

Translating Computational Predictions into Testable Hypotheses

The ultimate goal of in silico prediction is to generate testable hypotheses that can be validated in the laboratory. The computational results should be used to prioritize compounds for synthesis and biological testing, and to design experiments that can confirm the predicted mechanism of action.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the in silico workflow for predicting the bioactivity of this compound. By following the protocols and principles outlined herein, researchers can leverage the power of computational chemistry to accelerate their drug discovery efforts. The continued development of more accurate algorithms, the integration of artificial intelligence and machine learning, and the growth of publicly available biological data will undoubtedly further enhance the predictive power of these methods in the future.[24][26][43][44]

References

-

ChEMBL. (n.d.). EMBL-EBI. Retrieved January 15, 2026, from [Link]

-

Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 15, 2026, from [Link]

-

RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved January 15, 2026, from [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

-

Wikipedia. (n.d.). Protein Data Bank. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). ChEMBL. Retrieved January 15, 2026, from [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

BioExcel Building Blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved January 15, 2026, from [Link]

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

-